molecular formula C6H6Br2N2O B8508531 2-bromo-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)ethanone

2-bromo-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)ethanone

Cat. No. B8508531
M. Wt: 281.93 g/mol
InChI Key: PARVRRRABZQPDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)ethanone is a useful research compound. Its molecular formula is C6H6Br2N2O and its molecular weight is 281.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-bromo-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-bromo-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)ethanone

Molecular Formula

C6H6Br2N2O

Molecular Weight

281.93 g/mol

IUPAC Name

2-bromo-1-(5-bromo-1-methylpyrazol-4-yl)ethanone

InChI

InChI=1S/C6H6Br2N2O/c1-10-6(8)4(3-9-10)5(11)2-7/h3H,2H2,1H3

InChI Key

PARVRRRABZQPDV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C(=O)CBr)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid (6.4 g, 31 mmol) in methanol (100 mL) was placed in a water bath, treated in a single portion with sodium methoxide (95%, 1.86 g, 32.7 mmol) and stirred for 30 minutes at room temperature. After removal of volatiles in vacuo, the sodium salt was concentrated twice from heptane (100 mL). It was then suspended in dichloromethane (100 mL) and treated with oxalyl chloride (3.15 mL, 35.9 mmol) followed by N,N-dimethylformamide (2 drops). The reaction was stirred for 20 hours at room temperature, then concentrated under reduced pressure. The solid residue was suspended in acetonitrile (100 mL), treated drop-wise with a solution of (trimethylsilyl)diazomethane in diethyl ether (2 M, 39.0 mL, 78.0 mmol) and stirred for 3 hours. The mixture was cooled to 0° C. and hydrogen bromide (33% in acetic acid, 21.9 mL, 125 mmol) was added drop-wise. After 1 hour at 0° C., the reaction mixture was concentrated, and the solid residue was mixed with heptane (250 mL) and reconcentrated. The residue was diluted with ethyl acetate (100 mL), and vigorously stirred with saturated aqueous sodium bicarbonate solution (100 mL). The organic layer was dried over magnesium sulfate, filtered and concentrated in vacuo; the crude product was purified via silica gel chromatography (Gradient: 12% to 100% ethyl acetate in heptane) to afford the product as an off-white solid, of approximately 85% purity by LCMS analysis. Yield: 8.10 g, approximately 78% (corrected for purity). LCMS m/z 282.8 (M+1). 1H NMR (500 MHz, CDCl3) δ 3.93 (s, 3H), 4.25 (s, 2H), 8.01 (s, 1H).
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step Two
Quantity
3.15 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
39 mL
Type
reactant
Reaction Step Four
Quantity
21.9 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

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